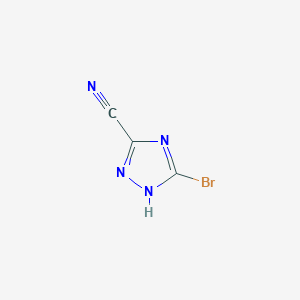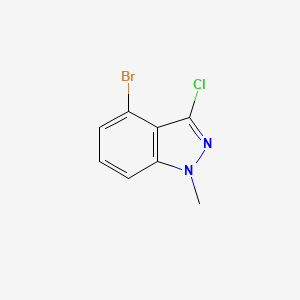
5-Bromo-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,4-triazole-3-carbonitrile is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . These compounds are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, including this compound, often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles, including this compound, is unique and has specific properties. They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Aplicaciones Científicas De Investigación
Chemical Modeling and Pharmacophore Introduction
1,2,4-Triazole derivatives like 5-Bromo-1,2,4-triazole-3-carbonitrile are widely employed in chemical modeling due to the ease of introducing different pharmacophores into their structure, enhancing their utility in various fields such as drug development, plant protection, and material science. Particularly, S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols, a closely related compound, have been recognized for their antimicrobial activity and potential in demonstrating antioxidant and antihypoxic activities, among others (Bigdan, 2021).
Synthesis and Material Development
The compound's versatility is highlighted in the regioselective hydrodehalogenation of dihalo derivatives, paving the way for the synthesis of various structurally related compounds like 3-haloisothiazole-4-carbonitriles. These processes underscore the compound's utility in developing new materials and chemicals (Ioannidou & Koutentis, 2011).
Antimicrobial and Antitumor Activities
Derivatives of this compound have shown promise in antimicrobial and antitumor applications. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and tested as antimicrobial agents, indicating the compound's potential in medical applications (Al‐Azmi & Mahmoud, 2020).
Fluorescent Material Development
This compound and its derivatives have been utilized in the synthesis of fluorescent materials, showcasing potential in optoelectronic and sensor technologies. A specific derivative containing the 1,2,3-triazole moiety has been synthesized and studied for its photophysical properties, highlighting its potential as a nonlinear optical (NLO) material and its interaction with various solvents (Singh, Singh & Khurana, 2017).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Triazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function . .
Biochemical Pathways
Triazole derivatives can affect a wide range of biochemical pathways depending on their specific targets
Pharmacokinetics
The compound’s predicted boiling point is 368.9±25.0 °C, and its predicted density is 2.20±0.1 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given the diverse biological activities of triazole derivatives, this compound could potentially have a wide range of effects
Propiedades
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMKDRNSIONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NNC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)





![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)
![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380825.png)


